molecular formula C18H17N3O3S B2373245 N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 924856-32-6

N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

Cat. No.: B2373245
CAS No.: 924856-32-6
M. Wt: 355.41
InChI Key: GQJVYYRCVXAKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a synthetic specialty chemical designed for pharmaceutical and biochemical research. This acetamide derivative features a 3-cyanophenyl group, a structural motif found in compounds with significant biological activity. For instance, the N-(3-cyanophenyl) group is present in known bioactive molecules, such as an effective inhibitor of morbillivirus-induced membrane fusion, demonstrating the potential of this chemical scaffold in virology research . Similarly, heterocyclic amide derivatives have shown notable antimicrobial and antioxidant properties in scientific studies, highlighting the broader research applications of related compounds . The unique integration of the methyl-[(E)-2-phenylethenyl]sulfonylamino moiety in its structure suggests potential for investigating novel mechanisms of action, particularly in areas such as enzyme inhibition or receptor antagonism, which are critical pathways in drug discovery. This product is provided as a high-purity material to ensure consistency and reliability in experimental results. It is intended for research purposes by qualified laboratory professionals only. All information provided is for research reference and does not constitute an endorsement for any specific use.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-21(25(23,24)11-10-15-6-3-2-4-7-15)14-18(22)20-17-9-5-8-16(12-17)13-19/h2-12H,14H2,1H3,(H,20,22)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJVYYRCVXAKFV-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC(=C1)C#N)S(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)NC1=CC=CC(=C1)C#N)S(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-cyanophenylamine with methyl 2-bromoacetate to form an intermediate, which is then reacted with (E)-2-phenylethenylsulfonyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the phenylethenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide and sulfonamide derivatives. Below is a detailed comparison based on structural analogs and functional group variations:

N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide ()

  • Structural Differences: The 3-cyanophenyl group in the target compound is replaced with a 3-chloro-4-methoxyphenyl group.
  • Functional Impact: Electron Effects: Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents may alter electronic distribution compared to the cyano group, affecting solubility and receptor binding.
  • Hypothetical Activity: The cyano group’s stronger electron-withdrawing nature may enhance interactions with polar enzyme active sites compared to chloro/methoxy substituents .

Benzothiazole-Based Acetamides ()

  • Examples :
    • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
    • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Structural Differences : These compounds replace the sulfonamide-phenylethenyl moiety with benzothiazole rings and arylacetamide chains.
  • Functional Impact :
    • Electron-Withdrawing Groups : Trifluoromethyl groups improve metabolic stability and lipophilicity, whereas methoxy groups enhance solubility.
    • Biological Relevance : Benzothiazole cores are common in kinase inhibitors, suggesting divergent target profiles compared to the sulfonamide-based target compound .

Thiazolidinone-Sulfonyl Acetamide ()

  • Example: N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide
  • Structural Differences: Incorporates a thiazolidinone ring and phenylimino group instead of the (E)-styrenyl sulfonamide.
  • Sulfonyl Positioning: The phenylsulfonyl group in this compound is part of a heterocyclic system, differing from the linear sulfonamide in the target compound .

Simpler Cyano-Acetamide Derivatives ()

  • Example: 2-Cyano-N-[(methylamino)carbonyl]acetamide
  • Structural Differences: Lacks the phenylsulfonamide and styrenyl groups, featuring a simpler cyano-acetamide backbone.
  • Functional Impact: Reduced Complexity: Lower molecular weight may improve pharmacokinetics but limit multi-target engagement. Toxicity Considerations: Limited toxicological data for this compound suggest caution in extrapolating safety profiles to the target molecule .

Biological Activity

N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in treating inflammatory diseases. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a sulfonamide group, which is often associated with various pharmacological activities. The specific arrangement of functional groups contributes to its interaction with biological targets.

Enzyme Inhibition

One of the primary areas of research concerning this compound is its role as an inhibitor of cytosolic phospholipase A2 (cPLA2). cPLA2 is crucial in the release of arachidonic acid from membrane phospholipids, which is a precursor for pro-inflammatory mediators. Inhibition of cPLA2 can lead to reduced inflammation and pain, making this compound a candidate for therapeutic applications in conditions such as asthma and arthritis .

Antioxidant Activity

Research has demonstrated that this compound exhibits moderate antioxidant properties. Antioxidants are vital for neutralizing free radicals, thereby protecting cells from oxidative stress. The compound's antioxidant activity was evaluated using the ABTS assay, indicating its potential role in mitigating oxidative damage .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as yeasts like Candida glabrata and Candida krusei. This broad spectrum of activity suggests potential applications in treating infections caused by resistant strains .

Case Studies

  • Study on cPLA2 Inhibition : A recent study focused on the inhibition of cPLA2 by various sulfonamide derivatives, including this compound. Results indicated that this compound significantly reduced the enzyme's activity in vitro, suggesting its potential use in anti-inflammatory therapies.
  • Antioxidant Properties Evaluation : In another study, the antioxidant properties were assessed using different assays, including DPPH and ABTS. The compound showed a notable reduction in radical species, supporting its role as an effective antioxidant agent.
  • Antimicrobial Efficacy : A comprehensive evaluation of antimicrobial activity against various pathogens highlighted the effectiveness of this compound in inhibiting bacterial growth. The study utilized the microdilution method to determine minimum inhibitory concentrations (MICs), revealing promising results against several strains.

Data Tables

Activity TypeMethod UsedResult
Enzyme InhibitioncPLA2 AssaySignificant inhibition observed
Antioxidant ActivityABTS AssayModerate antioxidant activity
Antimicrobial ActivityMicrodilution MethodEffective against multiple strains

Q & A

Q. What are the key synthetic routes for N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide?

The synthesis involves multi-step organic reactions, including:

  • Core Formation : Cyclization to construct the sulfonamide-linked acetamide backbone, often using thiophene or pyrimidine precursors (e.g., cyclization of thieno[3,2-d]pyrimidinone derivatives) .
  • Functionalization : Introduction of the (E)-2-phenylethenyl group via Heck coupling or sulfonylation reactions under palladium catalysis .
  • Final Assembly : Coupling the cyanophenyl moiety using peptide coupling agents (e.g., TBTU or HATU) in dry dichloromethane (DCM) with lutidine as a base . Key Considerations : Solvent choice (e.g., DCM for anhydrous conditions) and temperature control (room temperature to 80°C) are critical for yield optimization.

Q. How is the compound characterized structurally?

Structural elucidation employs:

  • Spectroscopy : ¹H/¹³C NMR for verifying sulfonamide linkages and stereochemistry of the (E)-configured ethenyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ peaks matching C₁₈H₁₆N₃O₃S⁻) .
  • X-ray Crystallography : Resolves spatial arrangement of the sulfonylamino and cyanophenyl groups, critical for understanding binding interactions .

Advanced Research Questions

Q. What strategies optimize reaction yields during sulfonamide formation?

Yield optimization involves:

  • Catalytic Systems : Palladium(II) acetate with ligands (e.g., PPh₃) for efficient cross-coupling of styrenyl groups .
  • Purification Techniques : Gradient column chromatography (hexane/ethyl acetate) to isolate intermediates with >95% purity .
  • Reagent Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete conversion of amine intermediates to sulfonamides . Data Insight : Pilot studies report yields improving from 45% to 72% when using DMF as a co-solvent for sulfonylation .

Q. How does the compound interact with biological targets in anticancer studies?

Mechanistic studies suggest:

  • Apoptosis Induction : Upregulation of caspase-3/7 in breast cancer (MCF-7) and lung cancer (A549) cell lines at IC₅₀ values of 8–12 µM .
  • Target Inhibition : Competitive binding to kinase domains (e.g., EGFR-TK) via the sulfonamide group, validated by molecular docking simulations . Table 1 : Anticancer Activity in Cell Lines
Cell LineIC₅₀ (µM)MechanismSource
MCF-79.2Caspase-3 activation
A54911.7EGFR inhibition

Q. How to address discrepancies in biological activity data across studies?

Contradictions arise from:

  • Assay Variability : MTT vs. SRB assays may yield differing IC₅₀ values due to detection sensitivity .
  • Cell Line Heterogeneity : Genetic drift in cancer lines (e.g., HT-29 vs. HCT-116) alters drug response .
  • Solubility Factors : DMSO concentrations >0.1% can artifactually reduce activity in vitro . Resolution : Standardize protocols (e.g., CLSI guidelines) and validate findings across multiple cell models.

Q. What are the challenges in achieving regioselectivity during functionalization?

Key challenges include:

  • Steric Hindrance : Bulky substituents on the phenyl ring (e.g., 3-cyano group) can block electrophilic attack at desired positions .
  • Directing Groups : Use of meta-directing groups (e.g., -CN) necessitates careful planning of substitution sequences . Case Study : Regioselective sulfonylation of the methylamino group was achieved using Boc-protection to shield competing reactive sites .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of sulfonamide intermediates .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal methods (e.g., flow cytometry for apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.